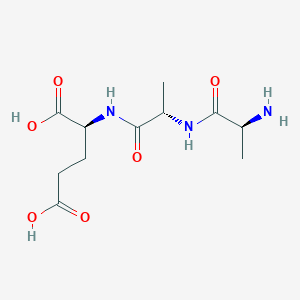
L-Glutamic acid, L-alanyl-L-alanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamic acid, L-alanyl-L-alanyl- is a dipeptide composed of L-glutamic acid and two L-alanine molecules. This compound is known for its high solubility, stability, and bioavailability, making it a valuable component in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, L-alanyl-L-alanyl- typically involves the use of amino acid ester acyltransferase enzymes. One common method involves the use of immobilized Escherichia coli expressing this enzyme, which facilitates the continuous production of the dipeptide . The reaction conditions often include maintaining a temperature range of 20-35°C and a pH range of 8.0-9.0 .
Industrial Production Methods
Industrial production of L-Glutamic acid, L-alanyl-L-alanyl- can be achieved through biotechnological processes. Metabolic engineering of Escherichia coli has been employed to enhance the production efficiency. This involves over-expressing specific enzymes and inactivating certain peptidases to increase the yield . Additionally, the use of calcium alginate beads as an entrapment carrier for immobilized cells has been found to improve stability and productivity .
Análisis De Reacciones Químicas
Types of Reactions
L-Glutamic acid, L-alanyl-L-alanyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions include various derivatives of L-Glutamic acid, L-alanyl-L-alanyl-, which can have different functional properties and applications .
Aplicaciones Científicas De Investigación
L-Glutamic acid, L-alanyl-L-alanyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mecanismo De Acción
The mechanism of action of L-Glutamic acid, L-alanyl-L-alanyl- involves its breakdown into its constituent amino acids, which then participate in various metabolic pathways. The compound enhances protein synthesis, supports immune function, and maintains intestinal health . It also acts on molecular targets such as glutamine synthetase and various transport systems to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide composed of alanine and glutamine, known for its stability and solubility.
L-Glutamine: A single amino acid that plays a crucial role in various metabolic processes.
Uniqueness
L-Glutamic acid, L-alanyl-L-alanyl- stands out due to its combination of L-glutamic acid and two L-alanine molecules, which provides unique properties such as enhanced stability and bioavailability compared to other similar compounds .
Propiedades
Número CAS |
398149-00-3 |
|---|---|
Fórmula molecular |
C11H19N3O6 |
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H19N3O6/c1-5(12)9(17)13-6(2)10(18)14-7(11(19)20)3-4-8(15)16/h5-7H,3-4,12H2,1-2H3,(H,13,17)(H,14,18)(H,15,16)(H,19,20)/t5-,6-,7-/m0/s1 |
Clave InChI |
YLTKNGYYPIWKHZ-ACZMJKKPSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14235722.png)
![Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)-](/img/structure/B14235724.png)
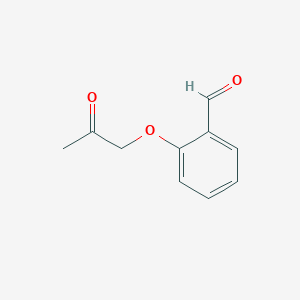
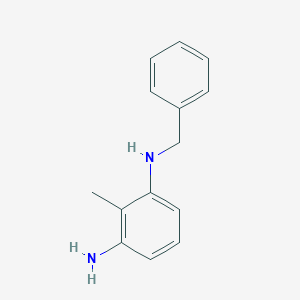
![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
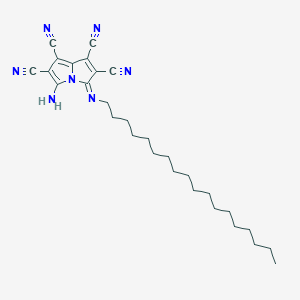

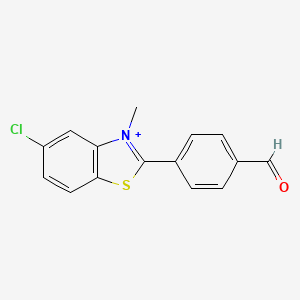
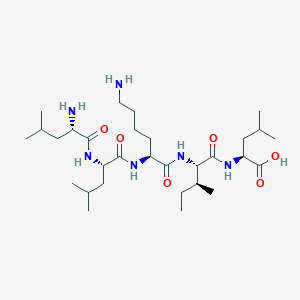
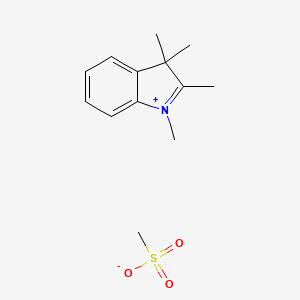
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14235786.png)
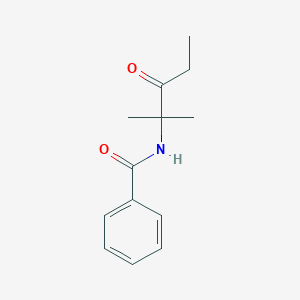

![[(3S,7S,8R,9S,10R,13S,14S)-7-tert-butylperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14235798.png)
